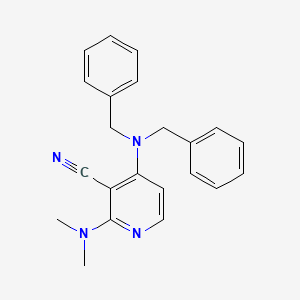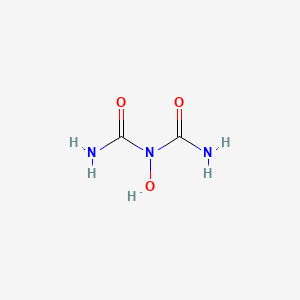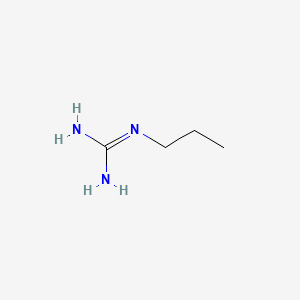
Propylguanidine
Vue d'ensemble
Description
Propylguanidine, also known as 1-Propylguanidine, is a chemical compound with the molecular formula C4H11N3 . It has an average mass of 101.150 Da and a monoisotopic mass of 101.095299 Da . It contains a total of 17 bonds, including 6 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 guanidine derivative, and 2 primary amines (aliphatic) .
Synthesis Analysis
The synthesis of guanidines, including this compound, has been a topic of interest in recent years . Some of the methods include transition-metal-catalyzed guanidine synthesis based on classical methods, catalytic guanylation reaction of amines with carbodiimides, and tandem catalytic guanylation/cyclization reactions . Another method involves the guanylation of various amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate .Molecular Structure Analysis
This compound has a simple structure with a molecular formula of CHN . It contains a total of 17 bonds, including 6 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 guanidine derivative, and 2 primary amines (aliphatic) .Physical and Chemical Properties Analysis
This compound has a molecular formula of CHN, an average mass of 101.150 Da, and a monoisotopic mass of 101.095299 Da .Applications De Recherche Scientifique
DNA Damage and Therapeutic Applications : Aminoguanidine, a derivative of guanidine, has been researched for its therapeutic potential in inhibiting the formation of advanced glycation endproducts (AGEs) and reversing glycation-mediated damage in aging. However, it also demonstrates the ability to cause DNA damage, raising concerns about its clinical use in diabetes prophylaxis (Suji & Sivakami, 2006).
Radiopharmaceutical Applications : Meta-iodobenzylguanidine (Iobenguane) is a compound combining elements of guanidine and used in radiopharmaceuticals for treating neuroectodermal tumors. It functions as a metabolic agent in these treatments (Giammarile et al., 2008).
Neuromuscular Research : Propylguanidine has been studied for its effects on the frog neuromuscular junction. It stimulates nerve-evoked transmitter release and blocks postsynaptic responses to acetylcholine, influencing muscle function and neurotransmission (Farley et al., 1981).
Glycation and Diabetic Complications : Aminoguanidine is investigated for preventing diabetic complications by blocking protein glycation. It inhibits the glycation of lens proteins, potentially offering therapeutic benefits in cataract prevention (Lewis & Harding, 1990).
Pharmacological Activities and Concerns : Aminoguanidine's broad pharmacological activities, including inhibition of nitric oxide synthase and its reactivity with biological molecules, are studied. However, safety concerns and lack of efficacy led to the termination of its clinical trial for diabetic nephropathy (Thornalley, 2003).
Catalase Inhibition and Hydrogen Peroxide Production : Aminoguanidine's inhibition of catalase and generation of hydrogen peroxide in vitro highlight potential risks in its long-term administration in diabetes (Ou & Wolff, 1993).
Receptor Agonist Research : N(G)-acylated imidazolylpropylguanidines, derived from guanidine, show potent agonist activity at the histamine H4 receptor. These compounds exhibit high selectivity and intrinsic activity, demonstrating potential for therapeutic applications (Igel et al., 2009).
Orientations Futures
While specific future directions for propylguanidine are not mentioned, guanidine compounds have been the subject of extensive research in recent years. They have found applications in many fields, such as pharmaceutics, organometallic and coordination chemistry, and organic synthesis . The development of peptide drugs, which often contain guanidine groups, is one of the hottest topics in pharmaceutical research .
Propriétés
IUPAC Name |
2-propylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3/c1-2-3-7-4(5)6/h2-3H2,1H3,(H4,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMDMTSNSXYYSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196758 | |
| Record name | Propylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
462-25-9 | |
| Record name | Propylguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



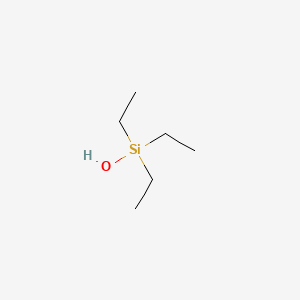


![3-(9-Chloro-5,6-dihydro-11H-pyrrolo[2,1-b][3]benzazepin-11-ylidene)-N,N-dimethylpropan-1-amine](/img/structure/B1199362.png)


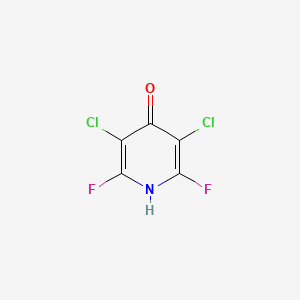
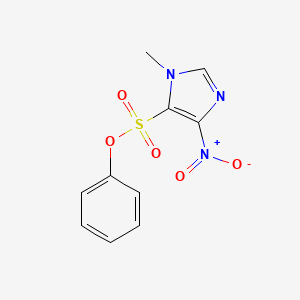
![4-bromo-N-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-hydroxyethyl)benzamide](/img/structure/B1199375.png)


